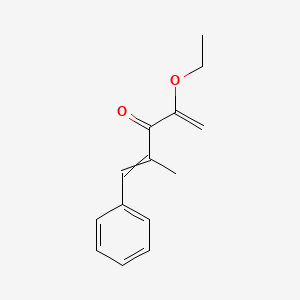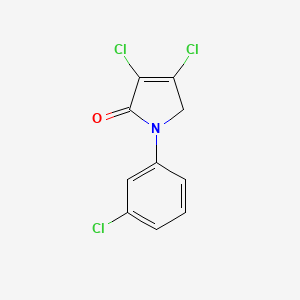
1,2,4,5-Tetroxane, 3,6-diheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetroxane, 3,6-diheptyl- is an organic peroxide compound characterized by a six-membered ring containing four oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,2,4,5-Tetroxane, 3,6-diheptyl- typically involves the reaction of heptanal with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic peroxide intermediate, which then undergoes further oxidation to yield the desired tetroxane. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2,4,5-Tetroxane, 3,6-diheptyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases as catalysts. Major products formed from these reactions include alcohols, ketones, and other oxygenated organic compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetroxane, 3,6-diheptyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex oxygenated molecules.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use as an antimalarial agent, given its structural similarity to other known antimalarial compounds.
Industry: It is used in the production of polymers and other materials that require controlled oxidation processes.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetroxane, 3,6-diheptyl- involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can then interact with various molecular targets, leading to oxidative damage or other biochemical effects. The pathways involved in these reactions are complex and depend on the specific conditions and targets present.
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetroxane, 3,6-diheptyl- can be compared to other similar compounds, such as:
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: This compound has a similar tetroxane ring structure but with different alkyl substituents, leading to variations in its chemical properties and reactivity.
Acetone diperoxide: Another peroxide compound with a different ring structure, known for its explosive properties and use in organic synthesis.
Diacetone peroxide: Similar to acetone diperoxide, but with different substituents, affecting its stability and reactivity.
Eigenschaften
CAS-Nummer |
307351-31-1 |
|---|---|
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
3,6-diheptyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-9-11-13-15-17-19-16(20-18-15)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
JMSOFAQFFYOQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1OOC(OO1)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)


![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)

![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)

![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
